Dodecylguanidine

Vue d'ensemble

Description

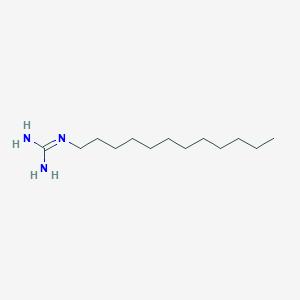

Dodecylguanidine is an organic compound belonging to the guanidine family. It is characterized by a long alkyl chain attached to a guanidine group. This compound is known for its antimicrobial properties and is commonly used in various industrial applications, including as a preservative and disinfectant.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodecylguanidine is typically synthesized from dodecylamine, cyanamide, and acetic acid. The process involves a nucleophilic addition reaction between dodecylamine and cyanamide under acidic conditions, followed by neutralization with acetic acid to form the corresponding guanidine salt . The reaction can be represented as follows:

C12H25NH2+NH2CN→C12H25NHCNH2→C12H25NHCNH2HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction is typically carried out in an inert solvent to control the reaction conditions and ensure high yield .

Analyse Des Réactions Chimiques

Types of Reactions: Dodecylguanidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The guanidine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products:

Oxidation: this compound oxides.

Reduction: Dodecylamines.

Substitution: Various substituted guanidines.

Applications De Recherche Scientifique

Dodecylguanidine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed as an antimicrobial agent to study its effects on different microorganisms.

Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.

Mécanisme D'action

Dodecylguanidine exerts its antimicrobial effects through a dual mechanism:

Membrane Disruption: The compound disrupts the bacterial cell membrane, leading to cell lysis and death.

Biofilm Breakdown: It breaks down biofilms, which are protective layers formed by bacteria, making them more susceptible to antimicrobial agents.

Comparaison Avec Des Composés Similaires

Dodine: Another guanidine compound with similar antimicrobial properties.

Iminoctadine: A long-chain alkyl biguanide with strong bactericidal effects.

Chlorhexidine: An aryl guanidine used as a disinfectant and antiseptic.

Uniqueness: Dodecylguanidine is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to effectively interact with and disrupt microbial cell membranes. This property makes it particularly effective against biofilms and resistant bacterial strains .

Activité Biologique

Dodecylguanidine (DGH) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of DGH, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an alkylguanidine derivative characterized by a long hydrophobic dodecyl chain. This structure contributes to its amphiphilic nature, allowing it to interact with lipid membranes and proteins, which is crucial for its biological activity.

Antimicrobial Activity

DGH exhibits significant antimicrobial properties against various pathogens. Research has shown that this compound monoacetate (dodine), a related compound, causes cell death in Pseudomonas syringae by damaging the cytoplasmic membrane, leading to leakage of cellular contents .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 0.39 μg/mL | Membrane disruption and ROS generation |

| Pseudomonas syringae | Not specified | Cytoplasmic membrane damage |

Cytotoxicity Studies

DGH has been evaluated for its cytotoxic effects in various cell lines. In vitro studies using A549 lung cancer cells demonstrated that DGH has a low IC50 value of 0.39 μg/mL, indicating high cytotoxicity compared to other guanidine derivatives . The compound was found to induce cell death through mechanisms involving reactive oxygen species (ROS) generation and membrane damage.

Case Study: In Vivo Toxicity Assessment

An acute inhalation study conducted on Sprague-Dawley rats showed that exposure to DGH aerosols resulted in significant pulmonary toxicity. The study reported increased levels of inflammatory cytokines and histopathological changes such as necrosis in the nasal cavity and inflammation in the lungs . The estimated lethal concentration (LC50) was greater than 68 mg/m³ after a 4-hour exposure.

The biological activity of DGH can be attributed to several mechanisms:

- Membrane Disruption : DGH interacts with lipid bilayers, leading to membrane destabilization and increased permeability.

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production, contributing to oxidative stress and subsequent cell death.

- Synergistic Effects with Other Antifungals : DGH has been shown to enhance the efficacy of amphotericin B against Candida albicans, suggesting a potential role as an adjuvant therapy in antifungal treatments .

Toxicological Profile

The toxicological assessment of DGH indicates potential risks associated with its use. In addition to causing acute inflammation in the lungs upon inhalation, chronic exposure may lead to more severe health effects. However, developmental toxicity studies have shown no significant adverse effects on fetal development or reproductive parameters in animal models .

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| In Vitro Cytotoxicity | IC50 = 0.39 μg/mL |

| Acute Inhalation (Rats) | LC50 > 68 mg/m³; inflammation observed |

| Developmental Toxicity | No adverse effects on fetal development |

Propriétés

IUPAC Name |

2-dodecylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILAYQUKKYWPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13590-97-1 (mono-hydrochloride), 2439-10-3 (monoacetate) | |

| Record name | Dodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041907 | |

| Record name | 1-Dodecylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-65-2 | |

| Record name | Dodecylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNB1NU2RGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.